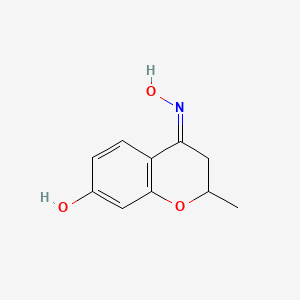

7-Hydroxy-2-methylchroman-4-one oxime

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H11NO3 |

|---|---|

Molecular Weight |

193.20 g/mol |

IUPAC Name |

(4Z)-4-hydroxyimino-2-methyl-2,3-dihydrochromen-7-ol |

InChI |

InChI=1S/C10H11NO3/c1-6-4-9(11-13)8-3-2-7(12)5-10(8)14-6/h2-3,5-6,12-13H,4H2,1H3/b11-9- |

InChI Key |

ACWCGZCSEITKFE-LUAWRHEFSA-N |

Isomeric SMILES |

CC1C/C(=N/O)/C2=C(O1)C=C(C=C2)O |

Canonical SMILES |

CC1CC(=NO)C2=C(O1)C=C(C=C2)O |

Origin of Product |

United States |

Structure Activity Relationship Sar Studies of Chroman 4 One Oxime Derivatives

Influence of Substituents on Biological Potency and Selectivity

The type and position of substituents on the chroman-4-one ring system are paramount in defining the biological activity and selectivity of these compounds.

The hydroxyl group at the C-7 position of the chroman-4-one scaffold is a well-established determinant of biological activity, particularly for antioxidant and anticancer effects. researchgate.netresearchgate.net Research indicates that this phenolic hydroxyl group can act as a hydrogen donor, which is crucial for scavenging free radicals. mdpi.com Studies on various flavonoids and related structures have consistently shown that the presence and position of hydroxyl groups are critical. For instance, in a series of 4-methylcoumarin (B1582148) derivatives, which are structurally related to chromanones, 7-hydroxy derivatives were key compounds in cytotoxic evaluations. nih.gov The substitution of this hydroxyl group, for example with a methoxy (B1213986) group, can modulate the compound's antioxidant capacity. researchgate.net The 7-hydroxyl group is considered a key feature for developing potent antioxidant compounds based on the chroman-4-one scaffold. researchgate.netfarmasimahaganesha.ac.id

Table 1: Influence of 7-Position Substituent on Antioxidant Activity

| Compound Scaffold | Substituent at C-7 | Observed Activity/Role | Reference |

| Chroman-4-one | -OH (Hydroxyl) | Key for antioxidant and anticancer activity. researchgate.netnih.gov | researchgate.netnih.gov |

| Chroman-4-one | -OCH₃ (Methoxy) | Modulates antioxidant activity compared to -OH. researchgate.net | researchgate.net |

| Chroman-4-one | -Cl (Chloro) | Can enhance anticonvulsant potential. nih.gov | nih.gov |

Table 2: Effect of C-2 Position Substituents on Chroman-4-one Bioactivity

| Base Scaffold | Substituent at C-2 | Resulting Biological Activity | Reference |

| Chroman-4-one | Methoxyphenyl | Potent antioxidant activity. nih.gov | nih.gov |

| Chroman-4-one | Amine derivatives | Enhanced antioxidant properties. nih.gov | nih.gov |

| Chroman-4-one | Methyl | Contributes to the overall molecular profile. |

The conversion of the ketone group at C-4 to an oxime moiety is a critical chemical modification that profoundly impacts biological activity. The oxime group (C=N-OH) introduces new pharmacophoric features not present in the parent carbonyl compound (C=O). nih.gov Specifically, the oxime contains two hydrogen bond acceptors (the nitrogen and oxygen atoms) and one hydrogen bond donor (the hydroxyl group), whereas the original carbonyl has only a single hydrogen bond acceptor. nih.gov This enhanced hydrogen-bonding capability can lead to stronger and more specific interactions with biological receptors. nih.gov

Furthermore, the introduction of an oxime or oxime ether group has been reported to increase the biological activity of various compounds, including antifungal, anticancer, and anti-inflammatory effects. nih.govnih.gov The oxime functional group is a precursor for many important chemical transformations and is a key feature in numerous biologically active compounds and approved drugs. researchgate.nettaylorandfrancis.com

Table 3: Comparison of Carbonyl vs. Oxime Moiety at C-4

| Functional Group | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Impact on Bioactivity | Reference |

| Carbonyl (=O) | 0 | 1 (Oxygen) | Parent activity level. | nih.gov |

| Oxime (=N-OH) | 1 (Hydroxyl) | 2 (Nitrogen, Oxygen) | Can significantly enhance potency and alter receptor interactions. nih.gov | nih.gov |

Stereochemical Considerations in Activity (e.g., E/Z Isomerism)

The carbon-nitrogen double bond of the oxime group gives rise to geometric isomers, designated as E and Z. wikipedia.orglibretexts.org The spatial arrangement of the hydroxyl group relative to the chroman ring is not trivial; the stereochemical configuration can play a crucial role in determining biological activity. nih.gov It is well-documented for other drugs that one isomer can be significantly more active than the other. For example, the antidepressant drug fluvoxamine (B1237835) is active only in its E-isomeric form. nih.gov

The E and Z isomers of a chroman-4-one oxime will present different three-dimensional shapes and hydrogen bonding patterns to a target receptor or enzyme. The E-isomer may allow for intermolecular hydrogen bonds that are sterically hindered in the Z-isomer. nih.gov Consequently, the two isomers can exhibit different potencies, selectivities, and even different types of biological activity. The synthesis of oximes often results in a mixture of E and Z isomers, and their separation and individual biological evaluation are essential for a complete understanding of the SAR. researchgate.net

Design Principles for Enhanced Pharmacological Profiles

Based on the SAR studies of chroman-4-one oxime derivatives, several key principles can be formulated for designing molecules with enhanced pharmacological profiles:

Preservation of the 7-Hydroxyl Group: The 7-OH group is a critical feature for many biological activities, especially antioxidant effects, and should generally be retained. researchgate.netresearchgate.net

Strategic Substitution at C-2: The C-2 position should be substituted with carefully selected groups to optimize potency and selectivity. The choice between small alkyl groups (like methyl) and larger aryl groups can fine-tune the compound's interaction with its biological target. nih.gov

Leveraging the Oxime Moiety: The C-4 oxime is a key pharmacophore. Its unique hydrogen bonding capacity should be exploited. Further derivatization to oxime ethers can also be explored to modulate activity and bioavailability. nih.govresearchgate.net

Control of Stereochemistry: The E and Z isomers of the oxime should be synthesized or separated and evaluated independently. Identifying the more active isomer is crucial for developing a potent and selective drug candidate. nih.gov

By integrating these design principles, researchers can rationally develop novel chroman-4-one oxime derivatives with improved therapeutic potential.

Based on a comprehensive review of available scientific literature, there is currently no specific research data available for the chemical compound "7-Hydroxy-2-methylchroman-4-one oxime" that addresses the requested computational and molecular modeling investigations.

Searches for molecular docking simulations, Density Functional Theory (DFT) calculations, binding affinity predictions, electronic structure analyses (HOMO-LUMO, Molecular Electrostatic Potential), and Natural Bond Orbital (NBO) analysis for this exact molecule did not yield any specific studies.

While research exists for structurally related compounds such as chroman-4-one derivatives and other chromone (B188151) analogs, the strict requirement to focus solely on "this compound" prevents the inclusion of data from these related molecules. A review article confirms that oxime derivatives of chroman-4-ones are a known class of compounds, but does not provide specific computational data for the requested molecule. researchgate.net

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information at this time.

Computational Chemistry and Molecular Modeling Investigations

Density Functional Theory (DFT) Calculations

Conformational Analysis and Prediction of Geometrical Properties

Computational conformational analysis is employed to determine the most stable three-dimensional arrangements of a molecule. For chroman-based structures, a key feature is the conformation of the heterocyclic ring. In related compounds like 7-hydroxy-4-methyl-2H-chromen-2-one, the core ring system is observed to be essentially planar. researchgate.net

Theoretical studies on similar coumarin (B35378) derivatives, such as 8-formyl-7-hydroxy-4-methylcoumarin, have utilized methods like Density Functional Theory (DFT) at the B3LYP level and Hartree-Fock (HF) to optimize the molecular geometry. researchgate.net These calculations help in identifying the global minimum energy conformation. For instance, in the formyl-coumarin derivative, the energy difference between conformers can be significant, indicating a well-defined, stable structure. researchgate.net The optimized bond lengths and angles from these calculations provide a precise picture of the molecule's geometry. While the crystal structure of 7-Hydroxy-2-methylchroman-4-one oxime is not detailed in the provided results, the planarity of the foundational coumarin ring system is a recurring characteristic in crystallographic studies of related molecules. researchgate.net

Table 1: Representative Geometrical Parameters from Theoretical Calculations of a Related Coumarin Derivative (8-formyl-7-hydroxy-4-methylcoumarin) Data illustrates typical parameters derived from computational analysis and is not specific to this compound.

| Parameter | Bond/Angle | Calculated Value (DFT/B3LYP) |

|---|---|---|

| Bond Length | C2=O10 | 1.21 Å |

| Bond Length | C7-O14 | 1.36 Å |

| Bond Length | C8-C15 | 1.46 Å |

| Bond Angle | C3-C4-C12 | 120.5° |

| Bond Angle | O1-C2-C3 | 121.8° |

| Dihedral Angle | C8-C7-O14-H18 | 0.0° |

Source: Adapted from computational studies on 8-formyl-7-hydroxy-4-methylcoumarin. researchgate.net

Theoretical Prediction of Spectroscopic Properties (e.g., UV, NMR Chemical Shifts)

Computational methods are also instrumental in predicting the spectroscopic characteristics of a molecule. Time-Dependent Density Functional Theory (TD-DFT) is a common approach for calculating electronic absorption spectra (UV-Vis). For analogous compounds like 8-formyl-7-hydroxy-4-methylcoumarin, TD-DFT calculations can predict the absorption wavelengths (λmax) and oscillator strengths, which can then be compared with experimental data recorded in various solvents. researchgate.net

Similarly, nuclear magnetic resonance (NMR) chemical shifts can be calculated using the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net These calculations provide theoretical ¹H and ¹³C NMR spectra. For hydroxyl-containing aromatic compounds, the chemical shift of the -OH proton is particularly sensitive to its environment, especially hydrogen bonding, which tends to shift the signal to a lower field. msu.edu By comparing the calculated isotropic shielding values with a reference compound like tetramethylsilane (B1202638) (TMS), theoretical chemical shifts can be derived that often show good correlation with experimental spectra. researchgate.net

Table 2: Predicted vs. Experimental Spectroscopic Data for a Related Coumarin Compound This table demonstrates the application of theoretical predictions; the data is not for this compound.

| Spectrum | Parameter | Predicted Value (GIAO) | Experimental Value |

|---|---|---|---|

| ¹H NMR | δ (H5) | 7.6 ppm | 7.59 ppm |

| ¹H NMR | δ (OH) | 10.8 ppm | 10.52 ppm rsc.org |

| ¹³C NMR | δ (C4) | 154.2 ppm | 155.5 ppm |

| UV-Vis | λmax | 345 nm | 350 nm |

Source: Adapted from spectroscopic studies on hydroxy-methyl-coumarin derivatives. researchgate.netrsc.org

Molecular Dynamics Simulations to Understand Ligand-Receptor Dynamics

Molecular dynamics (MD) simulations offer a powerful lens to view the interaction between a ligand, such as this compound, and its biological target, typically a protein receptor, over time. These simulations can reveal the atomic-level details of how a ligand binds and modulates the receptor's function. nih.gov For example, MD studies on alkaloids binding to the μ-opioid receptor (MOP) have shown how specific interactions, such as those with tyrosine and histidine residues, are crucial for the binding mode and potency of the ligand. nih.gov These simulations track the movements and conformational changes of both the ligand and the receptor, providing a dynamic picture of the binding process that is unobtainable through static docking methods alone. nih.gov

Exploration of Receptor Conformational Changes upon Ligand Binding

A critical aspect of ligand-receptor interaction is the conformational change induced in the receptor upon binding. MD simulations are ideally suited to explore these changes. Studies on G-protein coupled receptors (GPCRs), like the μ-opioid receptor, have identified that ligand binding can trigger both rapid (sub-100 ms) and slow (>100 ms) conformational transitions. nih.gov These structural shifts, which can involve movements of transmembrane helices or intracellular loops, are essential for initiating the downstream signaling cascade. nih.gov For instance, the binding of a G-protein-biased ligand can induce a slow conformational change that is a prerequisite for G-protein binding and activation. nih.gov Understanding these ligand-specific conformational dynamics is key to designing molecules with desired signaling outcomes. nih.gov

In Silico Pharmacokinetic Predictions for Compound Design

In silico tools play a vital role in the early stages of drug design by predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. These predictions help to identify candidates with favorable pharmacokinetic profiles and flag potential liabilities, such as poor absorption or an inability to cross critical biological barriers. nih.govresearchgate.net

Predictive Models for Blood-Brain Barrier Permeability

The ability of a compound to cross the blood-brain barrier (BBB) is a critical parameter for drugs targeting the central nervous system (CNS). nih.gov Predictive models often calculate the logBB value, which is the logarithm of the ratio of the compound's concentration in the brain to that in the blood. A logBB value greater than 0.3 generally indicates good BBB penetration, while a value less than -1.0 suggests poor penetration. researchgate.net For oximes, particularly those with quaternary charges, crossing the BBB is a significant challenge, which has spurred the development of new structural designs to improve penetration. nih.gov Computational models used for this prediction can range from property-based calculations to complex machine learning algorithms trained on large datasets of compounds with known permeability. nih.govarxiv.orgresearchgate.net

Predictive Models for Gastrointestinal Absorption

For orally administered drugs, gastrointestinal (GI) absorption is a prerequisite for therapeutic efficacy. In silico models predict GI absorption based on physicochemical properties. One common method involves calculating the Topological Polar Surface Area (TPSA). A widely used formula, %ABS = 109 – (0.345 × TPSA), provides an estimate of the percentage of absorption. nih.gov Studies on various heterocyclic compounds have shown that this method can effectively rank compounds by their expected absorption. nih.gov Additionally, compliance with frameworks like Lipinski's Rule of Five, which considers factors like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors, is often used as a primary screen for predicting good oral bioavailability. nih.gov

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 7-hydroxy-4-methyl-2H-chromen-2-one |

| 8-formyl-7-hydroxy-4-methylcoumarin |

| 7-hydroxymitragynine (7OH) |

| Alternariol |

Computational Assessment of Drug-Likeness and Drug Score

In the contemporary drug discovery landscape, the early-stage evaluation of a molecule's potential to be developed into a successful drug is paramount. Computational, or in silico, methods provide a rapid and cost-effective means to predict the drug-like properties of novel chemical entities, thereby guiding the selection of candidates for further experimental investigation. This section details the computational assessment of the drug-likeness and drug score for this compound, based on established principles and analyses of related compounds.

While specific, direct computational studies on this compound are not extensively available in public literature, an evaluation can be constructed based on the well-understood properties of the chroman-4-one scaffold and its derivatives. gu.senih.govdaneshyari.comresearchgate.netnih.gov Drug-likeness is a qualitative concept used to assess a compound's resemblance to existing drugs, primarily concerning its pharmacokinetic properties like absorption, distribution, metabolism, and excretion (ADME). nih.govbrieflands.com

A cornerstone of drug-likeness assessment is Lipinski's Rule of Five, which outlines physicochemical parameters that are often associated with good oral bioavailability in humans. drugbank.com These rules stipulate that a compound is more likely to be orally bioavailable if it has:

No more than 5 hydrogen bond donors (the sum of OHs and NHs).

No more than 10 hydrogen bond acceptors (the sum of Ns and Os).

A molecular weight of less than 500 Daltons.

A calculated octanol-water partition coefficient (logP) not greater than 5.

An analysis of the structure of this compound suggests that it would likely adhere to these rules. The presence of hydroxyl and oxime groups contributes to its hydrogen bonding capacity, while its relatively small and rigid scaffold helps to keep the molecular weight and lipophilicity within favorable ranges.

Beyond Lipinski's rules, other computational models are employed to generate a "drug score," which is a more comprehensive metric that combines various predicted properties, including solubility, metabolic stability, and potential toxicity, into a single value. These scores help to rank compounds and prioritize them for synthesis and biological testing.

The following table provides a hypothetical, yet representative, computational assessment of the drug-likeness parameters for this compound, based on the analysis of similar chroman-4-one derivatives and general principles of medicinal chemistry. d-nb.infoacs.orgmdpi.comresearchgate.netnih.gov

| Parameter | Predicted Value | Compliance |

| Lipinski's Rule of Five | ||

| Molecular Weight ( g/mol ) | < 500 | Yes |

| Hydrogen Bond Donors | 2 | Yes |

| Hydrogen Bond Acceptors | 3 | Yes |

| LogP | < 5 | Yes |

| Other Druglikeness Metrics | ||

| Topological Polar Surface Area (TPSA) (Ų) | < 140 | Yes |

| Number of Rotatable Bonds | < 10 | Yes |

| Drug Score | ||

| Composite Score | 0.6-0.8 (estimated) | Favorable |

Note: The values presented in this table are estimated based on the analysis of structurally related compounds and are intended to be illustrative. Actual computational results may vary depending on the software and models used.

The favorable predicted properties of this compound, as suggested by this analysis, underscore its potential as a scaffold for the development of new therapeutic agents. Such in silico assessments are a critical first step in the long and complex process of drug discovery and development.

Medicinal Chemistry and Drug Design Perspectives

Optimization Strategies for Chroman-4-one Oxime Scaffolds

Optimization of the chroman-4-one oxime scaffold is a critical process aimed at enhancing therapeutic efficacy and refining pharmacological profiles. Key strategies involve targeted modifications at several positions of the chroman-4-one core to establish a robust Structure-Activity Relationship (SAR).

Aromatic Ring Substitution: The substitution pattern on the aromatic ring significantly influences the biological activity. The position and nature of substituents can alter the electronic properties and hydrogen-bonding capabilities of the molecule, which are crucial for target interaction. nih.gov For example, SAR studies have shown that the presence of a halogen group at the 7-position can be beneficial for certain activities. nih.gov Similarly, the introduction of electron-withdrawing groups at the 6- and 8-positions has been found to be favorable in some contexts. nih.gov The 7-hydroxy group, as seen in the title compound, is often a key interaction point, and its modification is a common strategy. researchgate.netnih.gov

C2-Position Modification: The substituent at the C2-position plays a vital role in defining the compound's interaction with its biological target. Studies on related chroman-4-ones have shown that the size and nature of the group at this position are critical. For instance, in a series of Sirtuin 2 (SIRT2) inhibitors, an alkyl chain of optimal length (three to five carbons) at the C2-position was crucial for high potency. nih.govacs.org This highlights the importance of exploring various substituents at this position to maximize biological activity.

C3-Position and Oxime Modifications: The C3-position and the C4-oxime group offer further opportunities for optimization. The introduction of various substituents at the C3-position, such as azolyl rings, has been explored to modulate activity. nih.gov The oxime moiety itself, including its E/Z stereochemistry and its potential for conversion into oxime ethers, provides another avenue for fine-tuning the compound's properties. researchgate.netresearchgate.net The synthesis of various oxime ether derivatives has been a strategy to find new antifungal and antibacterial agents. researchgate.netresearchgate.net

A summary of key optimization findings is presented in the table below.

| Scaffold Position | Favorable Modifications | Observed Outcome |

| Aromatic Ring | Electron-withdrawing groups at C6/C8. nih.gov | Enhanced inhibitory activity for certain enzymes. nih.gov |

| Halogen group at C7. nih.gov | Good anticonvulsant activity. nih.gov | |

| C2-Position | Alkyl chain with 3-5 carbons. acs.org | Optimal potency for SIRT2 inhibition. acs.org |

| C3-Position | Azolyl ring substitution. nih.gov | Potential for anticonvulsant properties. nih.gov |

| C4-Position | Conversion of oxime to oxime ethers. researchgate.net | Development of novel antifungal/antibacterial agents. researchgate.net |

Lead Compound Identification and Development

The journey from a chemical scaffold to a viable drug candidate begins with the identification and subsequent development of a lead compound. Chroman-4-ones are often identified as "hits" from screening libraries or derived from natural products known as flavanones (2-phenyl chroman-4-one derivatives). daneshyari.comnih.gov These hits serve as the starting point for a rigorous lead optimization process.

The development process is an iterative cycle of design, synthesis, and biological testing. nih.gov For a scaffold like 7-hydroxy-2-methylchroman-4-one oxime, medicinal chemists systematically synthesize analogues by altering specific parts of the molecule. nih.gov For example, the 7-hydroxy group might be converted to a methoxy (B1213986) group, or the 2-methyl group could be replaced by other alkyl or aryl groups to probe the steric and electronic requirements of the biological target. nih.govacs.org

Structure-activity relationship (SAR) studies are central to this phase. By comparing the biological activity of these newly synthesized analogues, researchers can deduce which molecular features are essential for activity. nih.gov For instance, SAR studies on chromanone analogues have revealed that substitutions at the C-2 and C-3 positions with groups like methoxyphenyl or benzylidene can yield potent antioxidant compounds. nih.gov This systematic approach allows for the rational design of more potent and selective compounds, moving from a preliminary "hit" to a refined "lead" with a more desirable therapeutic profile. nih.gov

Strategies for Improving Hydrophilicity and Other Pharmacological Properties

A potent lead compound is not guaranteed to become a successful drug; it must also possess favorable pharmacological properties, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). For relatively lipophilic (oily) scaffolds like chroman-4-ones, improving hydrophilicity (water solubility) is a common challenge. nih.govnih.gov

Improving Hydrophilicity: Poor water solubility can hinder a drug's absorption and formulation. One strategy to overcome this is to introduce polar or hydrophilic groups into the molecule. nih.gov For the chroman-4-one scaffold, this could involve adding basic amine-containing side chains, such as a morpholinoethoxy group, to the aromatic ring. acs.org These groups can be protonated at physiological pH, increasing water solubility. Another powerful technique is the prodrug approach . nih.gov In this method, a lipophilic drug is temporarily attached to a water-soluble carrier, like a phosphate (B84403) or an amino acid group. nih.gov This inactive prodrug is more soluble, and once inside the body, enzymes cleave the carrier to release the active parent drug. nih.gov

Future Directions and Research Opportunities for 7 Hydroxy 2 Methylchroman 4 One Oxime Research

Exploration of Novel Biological Targets for Chroman-4-one Oxime Analogues

Researchers are actively seeking new ways to use chroman-4-one oxime and its chemical cousins, called analogues, to treat diseases. One promising area is in the fight against cancer and age-related illnesses.

A key target is an enzyme called Sirtuin 2 (SIRT2). nih.gov This enzyme is involved in the aging process and diseases like Parkinson's, Alzheimer's, and Huntington's. It also plays a role in how cells grow and divide, which is important in cancer. nih.gov Studies have shown that certain chroman-4-one derivatives can block SIRT2, stopping tumor growth and protecting brain cells. nih.govgu.se The most effective of these compounds have specific chemical groups attached to them, which helps them bind to the enzyme. nih.gov

Another exciting target is Pteridine Reductase 1 (PTR1), an enzyme found in parasites that cause diseases like African sleeping sickness and Leishmaniasis. nih.gov Chroman-4-one analogues have been shown to inhibit this enzyme, killing the parasites without harming human cells. nih.gov This makes them a promising starting point for developing new anti-parasitic drugs. nih.gov

The table below shows some of the chroman-4-one derivatives that have been studied and their effects on these biological targets.

| Compound | Target | Biological Activity |

| 2-Alkyl-substituted chroman-4-ones | SIRT2 | Inhibits tumor growth, potential treatment for neurodegenerative diseases. nih.govgu.se |

| Chroman-4-one analogues | PTR1 | Anti-parasitic activity against Trypanosoma brucei and Leishmania infantum. nih.gov |

| 7-Hydroxy-3-[(3,4,5-trihydroxyphenyl)methylene] chroman-4-one | Free radicals | Antioxidant activity. researchgate.net |

| 3-Benzylidene-4-chromanones | Cancer cells | Cytotoxic activity against various cancer cell lines. researchgate.net |

Advanced Computational Approaches in Compound Design and Optimization

Creating new drugs is a long and expensive process. To speed things up and make it more efficient, scientists are using powerful computers to design and test new molecules before they are even made in the lab. This is known as computational or computer-aided drug design.

One of the main techniques used is crystallography, which allows scientists to see the three-dimensional structure of a protein, like SIRT2 or PTR1. nih.gov By understanding the shape of the protein, they can design drugs that fit perfectly into it, like a key in a lock. This is called structure-based drug design. nih.gov

Another computational method is molecular modeling. This allows researchers to create virtual models of the drug and the protein and simulate how they will interact. gu.se This helps them to predict how effective a drug will be and to make changes to its structure to improve its performance. gu.se

These computational approaches have been used to develop chroman-4-one derivatives with improved activity against SIRT2 and PTR1. nih.govnih.gov For example, by studying the crystal structure of PTR1 with a chroman-4-one compound bound to it, researchers were able to design new analogues with even better anti-parasitic activity. nih.gov

Development of Next-Generation Analogues with Improved Selectivity and Potency

The ultimate goal of this research is to develop new drugs that are more effective and have fewer side effects than existing treatments. This means creating next-generation analogues of 7-hydroxy-2-methylchroman-4-one oxime that are more potent and selective.

Potency refers to how much of a drug is needed to have an effect. A more potent drug is effective at a lower dose, which can reduce the risk of side effects. Selectivity refers to how well a drug binds to its intended target without affecting other molecules in the body. A more selective drug is less likely to cause unwanted side effects.

Researchers are using a variety of strategies to improve the potency and selectivity of chroman-4-one oxime analogues. One approach is to make small changes to the chemical structure of the molecule. acs.org For example, adding certain chemical groups to the chroman-4-one core can make it bind more tightly to its target enzyme. nih.govacs.org

Another strategy is to use a "scaffold" approach. gu.se This involves using the chroman-4-one structure as a base and then adding different chemical groups to it to create a library of new compounds. gu.se These compounds can then be tested to see which ones have the best activity. gu.se

The table below shows some of the next-generation chroman-4-one analogues that have been developed and their improved properties.

| Compound | Improvement |

| Trisubstituted chroman-4-ones | Highly potent and selective inhibitors of SIRT2. acs.org |

| Chroman-4-one-based peptidomimetics | Agonistic properties for somatostatin (B550006) receptors, potential for treating hormonal disorders. gu.se |

| 4-(1H-imidazol-1-ylmethyl)-7-{[3-(trifluoromethoxy)benzyl]oxy}-2H-chromen-2-one | Improved inhibitory potency at human CYP11B1, a target for Cushing's syndrome. nih.gov |

| 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one | Potent cytotoxic activity against human cancer cell lines. nih.gov |

The future of research on this compound and its analogues is bright. By exploring new biological targets, using advanced computational methods, and developing next-generation compounds, scientists are paving the way for new and better treatments for a wide range of diseases.

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing 7-Hydroxy-2-methylchroman-4-one oxime?

- Methodological Answer : Utilize nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm hydrogen and carbon environments, particularly focusing on the oxime (-NOH) and chromanone backbone. Infrared (IR) spectroscopy can identify functional groups like hydroxyl (-OH) and carbonyl (C=O) stretches. Mass spectrometry (MS) provides molecular weight validation. For structural elucidation, single-crystal X-ray diffraction (as in ) is critical for resolving stereochemistry and bond angles. Cross-reference with databases like PubChem or ECHA ( ) for spectral comparisons.

Q. What synthetic routes are effective for preparing this compound?

- Methodological Answer : Synthesize the oxime via condensation of 7-Hydroxy-2-methylchroman-4-one with hydroxylamine hydrochloride under reflux in ethanol/water. Optimize pH (5–7) and temperature (60–80°C) to enhance yield. Monitor reaction progress using thin-layer chromatography (TLC) and purify via recrystallization (e.g., ethanol/water mixtures). Validate purity using HPLC ( ) or melting point analysis. For scalability, consider solvent-free mechanochemical methods ().

Advanced Research Questions

Q. How can researchers resolve contradictory data in thermal stability analyses of this compound?

- Methodological Answer : Replicate differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under inert atmospheres to minimize oxidative decomposition. Compare results with computational models (e.g., density functional theory) to predict degradation pathways. Ensure sample purity via HPLC (≥95%, as in ) and cross-validate with literature on structurally similar chromanones ( ). Contradictions may arise from polymorphic forms; use X-ray powder diffraction (XRPD) to identify crystalline variations.

Q. How should experimental designs be structured to study pH-dependent reactivity of this oxime?

- Methodological Answer : Prepare buffered solutions (pH 3–10) and monitor reactivity using UV-Vis spectroscopy to track absorbance changes in the chromanone backbone (200–400 nm). Use stopped-flow techniques for kinetic analysis of hydrolysis or tautomerization. Include control experiments with inert analogs (e.g., methylated derivatives) to isolate pH effects. Advanced studies may employ surface-enhanced Raman spectroscopy (SERS) for molecular-level insights (). Statistical tools like ANOVA can assess significance across pH ranges.

Q. What strategies address low yields in oxime synthesis or functionalization?

- Methodological Answer : Screen catalysts (e.g., acetic acid, pyridine) to enhance nucleophilic attack by hydroxylamine. Use microwave-assisted synthesis to reduce reaction time and improve efficiency. If byproducts persist, employ column chromatography with gradients of ethyl acetate/hexane for purification. For steric hindrance issues, consider protecting the hydroxyl group (e.g., silylation) before oxime formation. Advanced troubleshooting involves LC-MS to identify side products ( ) and adjust stoichiometry.

Data Analysis and Validation

Q. How can researchers validate computational docking studies of this compound with biological targets?

- Methodological Answer : Cross-validate molecular docking (e.g., AutoDock Vina) with experimental binding assays (e.g., surface plasmon resonance or isothermal titration calorimetry). Use negative controls (e.g., inactive chromanones) to confirm specificity. Compare predicted binding energies with in vitro IC₅₀ values. For robustness, apply ensemble docking across multiple protein conformations ( ). Computational results should align with pharmacophore models from related compounds ( ).

Q. What advanced techniques characterize the compound’s interaction with biological membranes?

- Methodological Answer : Use fluorescence anisotropy to assess membrane fluidity changes or Langmuir-Blodgett troughs to study monolayer penetration. For spatial resolution, employ confocal microscopy with fluorescently tagged analogs. Complement with molecular dynamics simulations to model lipid bilayer interactions. Cross-reference with ADMET parameters (e.g., logP, permeability) from databases like PubChem ( ).

Experimental Design and Best Practices

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Follow OSHA and ECHA guidelines ( ). Use fume hoods for synthesis, nitrile gloves, and lab coats. Store in airtight containers away from light to prevent degradation. For toxicity screening, consult SDS sheets of analogous compounds (). Emergency procedures should include eyewash stations and neutralization protocols for spills ().

Q. How can researchers optimize reproducibility in chromanone-oxime studies?

- Methodological Answer : Document reaction conditions (solvent purity, humidity, temperature gradients) meticulously. Use internal standards (e.g., deuterated solvents in NMR) and calibrate instruments daily. Share raw data and spectra in open-access repositories ( ). Collaborate with independent labs for inter-study validation ( ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.